molecular formula C12H8ClFN2O3 B488207 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde CAS No. 500018-47-3

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde

Cat. No.: B488207
CAS No.: 500018-47-3
M. Wt: 282.65g/mol
InChI Key: HNSQKDSAPZUOBX-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C11H7ClFN2O2. It is a derivative of benzaldehyde, featuring a pyrimidine ring substituted with chlorine and fluorine atoms. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-methoxybenzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the pyrimidine derivative reacts with the benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to reduce costs and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. For example, the pyrimidine ring can interact with nucleotide-binding sites, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-fluoropyrimidine
  • 4-Methoxybenzaldehyde
  • 2,4-Dichloro-5-fluoropyrimidine

Uniqueness

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-4-methoxybenzaldehyde is unique due to the combination of its pyrimidine ring with chlorine and fluorine substitutions and the presence of a methoxy group on the benzaldehyde moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O3/c1-18-9-3-2-7(6-17)4-10(9)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSQKDSAPZUOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC2=NC(=NC=C2F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324634
Record name 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804559
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

500018-47-3
Record name 3-(2-chloro-5-fluoropyrimidin-4-yl)oxy-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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